REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:9]2([CH3:14])[O:13][CH2:12][CH2:11][O:10]2)[CH:5]=[CH:6][C:7]=1[F:8].[Li]CCCC.CN([CH:23]=[O:24])C>C1COCC1>[F:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]2([CH3:14])[O:13][CH2:12][CH2:11][O:10]2)=[CH:3][C:2]=1[CH:23]=[O:24]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1F)C1(OCCO1)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.63 mL
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Type
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reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction was stirred for 10 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with NH4Cl (10 mL)
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×10 mL)
|
Type
|
WASH
|
Details
|
washed organic layer with H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (0 to 100% EtOAc/hexanes gradient)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C=C1)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |